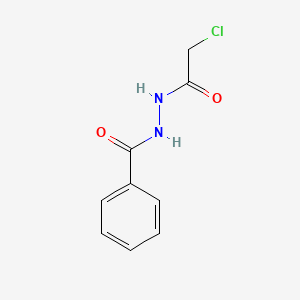

n'-(2-Chloroacetyl)benzohydrazide

CAS No.: 50677-24-2

Cat. No.: VC1986944

Molecular Formula: C9H9ClN2O2

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50677-24-2 |

|---|---|

| Molecular Formula | C9H9ClN2O2 |

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | N'-(2-chloroacetyl)benzohydrazide |

| Standard InChI | InChI=1S/C9H9ClN2O2/c10-6-8(13)11-12-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,12,14) |

| Standard InChI Key | WGMBYJNNXDASJS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NNC(=O)CCl |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NNC(=O)CCl |

Introduction

n'-(2-Chloroacetyl)benzohydrazide, also known as 1-Benzoyl-2-(chloroacetyl)hydrazine, is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of approximately 212.63 g/mol . It is identified by the CAS number 50677-24-2 and is used in various chemical and biological research applications, including proteomics .

Synthesis and Preparation

While specific synthesis methods for n'-(2-Chloroacetyl)benzohydrazide are not detailed in the available literature, compounds with similar structures often involve reactions between hydrazides and acyl chlorides or aldehydes. For instance, related compounds like benzohydrazides can react with chloroacetyl chloride to form similar derivatives.

Safety and Handling

Given its corrosive and irritant nature, handling n'-(2-Chloroacetyl)benzohydrazide requires appropriate protective measures, including gloves, goggles, and working in a well-ventilated area .

Related Compounds

Compounds similar to n'-(2-Chloroacetyl)benzohydrazide, such as 2-chloro-N'-(chloroacetyl)benzohydrazide, share similar chemical properties but differ in their chlorine substitution patterns . These compounds often exhibit diverse biological activities and are studied for their potential applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume